molecular formula C7H7BrClN B2612323 3-Bromo-2-chloro-6-ethylpyridine CAS No. 1352886-90-8

3-Bromo-2-chloro-6-ethylpyridine

Cat. No. B2612323
CAS RN: 1352886-90-8
M. Wt: 220.49
InChI Key: ZIAFQUFKEBVWDO-UHFFFAOYSA-N
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Description

“3-Bromo-2-chloro-6-ethylpyridine” is a chemical compound with the molecular formula C7H7BrClN . It has a molecular weight of 220.494 Da .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-chloro-6-ethylpyridine” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: a bromine atom at the 3rd position, a chlorine atom at the 2nd position, and an ethyl group at the 6th position .


Physical And Chemical Properties Analysis

“3-Bromo-2-chloro-6-ethylpyridine” is a liquid at room temperature . It has a molecular weight of 220.5 . The compound should be stored in a refrigerator .

Scientific Research Applications

Halogenated Pyridines in Organic Synthesis

Halogenated pyridines, including compounds similar to 3-Bromo-2-chloro-6-ethylpyridine, have been extensively used as intermediates in organic synthesis. For instance, the reactions of bromo-derivatives of ethoxypyridines with hydrochloric acid solution have been explored for the synthesis of various chloro- and hydroxypyridines (Hertog & Bruyn, 2010). These reactions demonstrate the utility of halogenated pyridines in generating compounds with potential pharmaceutical applications.

Structural Studies and Crystal Engineering

Structural studies and crystal engineering of halogenated pyridines reveal insights into the potential applications of these compounds in materials science. The synthesis and crystal structure of Schiff base compounds derived from halogenated salicylaldehyde and methylpyridin-2-ylamine highlight the importance of such compounds in understanding molecular conformations and developing new materials with specific optical properties (Wang et al., 2008).

Medicinal Chemistry and Drug Design

The synthesis of halogen-rich intermediates for the construction of pentasubstituted pyridines illustrates the role of halogenated pyridines in medicinal chemistry (Wu et al., 2022). These compounds serve as valuable building blocks for the design and synthesis of molecules with potential therapeutic applications.

Chemoselective Functionalization

The chemoselective functionalization of halogenated pyridines, such as the selective amination of 5-bromo-2-chloro-3-fluoropyridine, underscores the utility of these compounds in organic synthesis, offering pathways to selectively modify pyridine rings for the development of novel compounds with desired chemical properties (Stroup et al., 2007).

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-2-chloro-6-ethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-2-5-3-4-6(8)7(9)10-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAFQUFKEBVWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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